5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
This compound belongs to the pyrrolo-oxazole-dione class, characterized by a fused bicyclic core with oxazole and pyrrolidine rings. The structure features a 2-iodophenyl substituent at position 5 and phenyl groups at positions 2 and 3. The iodine atom introduces significant steric bulk and polarizability, which may enhance halogen bonding interactions in biological systems.
Properties
Molecular Formula |
C23H17IN2O3 |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
5-(2-iodophenyl)-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H17IN2O3/c24-17-13-7-8-14-18(17)25-22(27)19-20(15-9-3-1-4-10-15)26(29-21(19)23(25)28)16-11-5-2-6-12-16/h1-14,19-21H |
InChI Key |
GZHXOGAEXSANMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4I)ON2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves the cyclization of β-hydroxy amides. One common method involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to improve safety and purity . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which helps in the oxidative aromatization of oxazolines to oxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® and manganese dioxide can be scaled up for larger production. The use of flow reactors allows for continuous production, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Cyclization: The formation of the oxazole ring itself is a cyclization reaction involving β-hydroxy amides and fluorinating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU are commonly used.
Substitution: Various nucleophiles can be used to replace the iodine atom in the iodophenyl group.
Cyclization: Deoxo-Fluor® and other fluorinating agents are used for the cyclization of β-hydroxy amides.
Major Products
The major products formed from these reactions include various oxazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The oxazole ring system can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar pyrrolo-oxazole-diones from the evidence, focusing on substituent effects at positions 2, 3, and 5.
Substituent Effects at Position 5
- Target Compound : 2-Iodophenyl group.
- Iodine’s large atomic radius and polarizability may improve binding affinity in receptor-ligand interactions compared to smaller halogens.
- : 5-(2-Chlorophenyl) substituent.
- : 5-(2-Bromophenyl) substituent.
- : 5-(4-Chlorophenyl) with additional dichlorophenyl-furan.
Substituent Effects at Position 3
- Target Compound : Phenyl group.
- A simple aryl group contributes to planarity and π-π stacking interactions.
- : 4-(Dimethylamino)phenyl.
- : Benzyl group.
- : 2-Furyl group.
Substituent Effects at Position 2
- Target Compound : Phenyl group.
- Consistent with most analogs, ensuring structural symmetry.
- : 2-Methylphenyl.
- : 2-Phenyl with 4-methylphenyl at position 5.
Data Table: Structural and Molecular Comparison
Research Implications
- Electronic Effects : Halogen choice (I vs. Cl/Br) at position 5 modulates electronic density and binding interactions. Iodine’s polarizability may favor interactions with hydrophobic pockets in enzymes or receptors .
- Solubility and Bioavailability : Electron-donating groups (e.g., ’s NMe₂) improve aqueous solubility, whereas lipophilic substituents (e.g., ’s dichlorophenyl) may enhance blood-brain barrier penetration .
- Steric Considerations : Bulky substituents (e.g., ’s o-tolyl) could hinder metabolic degradation but reduce target engagement .
Biological Activity
5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is C23H17IN2O3 with a molecular weight of 496.3 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17IN2O3 |
| Molecular Weight | 496.3 g/mol |
| IUPAC Name | 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione |
| InChI Key | [InChI Key Here] |
Anticancer Properties
Research has indicated that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds demonstrate significant anticancer activity. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
A study highlighted that certain structural modifications in pyrrolo[3,4-d] derivatives enhance their cytotoxic effects while minimizing toxicity to normal cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve:
- Disruption of Bacterial Cell Walls : Similar compounds have been noted to interfere with peptidoglycan synthesis.
- Inhibition of Protein Synthesis : Targeting bacterial ribosomes to prevent growth.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the efficacy of 5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole derivatives against A549 cells.
- Methodology : Cells were treated with varying concentrations (0–100 µM) for 24 hours.
- Results : A significant reduction in cell viability was observed at higher concentrations compared to control groups treated with standard chemotherapeutics like cisplatin.
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the antimicrobial activity against MRSA strains.
- Methodology : Disk diffusion method was employed to determine inhibition zones.
- Results : The compound displayed notable inhibition against resistant strains compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
